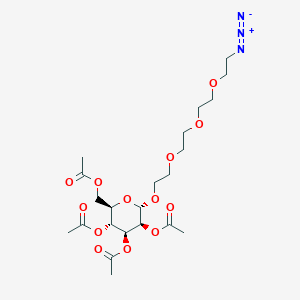![molecular formula C27H31Cl2FeN3 B6297952 {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 1035571-08-4](/img/structure/B6297952.png)
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine (2,6-BPEIP) is an organometallic compound which has been studied extensively for its potential applications in scientific research. It is a coordination complex of iron(II) chloride, and is often abbreviated as FeCl2(2,6-BPEIP). This compound has been used in a variety of scientific experiments, such as in the fields of biochemistry and medicine.
Mécanisme D'action
The mechanism of action of {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride-iron(II)-dichloride is not fully understood. However, it is known that the iron(II) chloride component of the compound binds to the nitrogen atoms of the this compound ligand, forming a coordination complex. This coordination complex is then able to interact with other molecules, such as proteins and enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-iron(II)-dichloride are not fully understood. However, it has been observed to have an effect on various enzymes, proteins, and other molecules. In particular, it has been observed to inhibit the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase. It has also been observed to interact with certain proteins, such as the enzyme-binding protein, calmodulin.
Avantages Et Limitations Des Expériences En Laboratoire
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride-iron(II)-dichloride has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize, and is readily available commercially. Secondly, it is stable in aqueous solutions, making it suitable for use in a variety of experiments. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using this compound-iron(II)-dichloride in laboratory experiments. Firstly, it is relatively expensive, making it unsuitable for large-scale experiments. Secondly, it is not very soluble in organic solvents, making it difficult to use in certain experiments. Finally, it can be difficult to purify, making it unsuitable for use in experiments that require high levels of purity.
Orientations Futures
There are a number of potential future directions for research into {2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride-iron(II)-dichloride. Firstly, further research could be conducted into its mechanism of action, in order to better understand its biochemical and physiological effects. Secondly, further research could be conducted into its applications in biochemistry and medicine, in order to better understand its potential uses in these fields. Thirdly, further research could be conducted into its synthesis and purification, in order to make it more cost-effective and easier to use in laboratory experiments. Finally, further research could be conducted into its potential toxicity, in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride-iron(II)-dichloride is synthesized from the reaction of 2,6-bis(2-propylphenylimino)pyridine (this compound) and iron(II) chloride, in a 1:1 molar ratio. The reaction is typically conducted in an aqueous solution of hydrochloric acid, at a temperature of between 50-70°C. This reaction is known to produce a dark green-brown precipitate, which is the desired product. The reaction is typically conducted in a two-phase system, with the aqueous phase containing hydrochloric acid and the organic phase containing the this compound. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon.
Applications De Recherche Scientifique
{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride-iron(II)-dichloride has been used in a variety of scientific experiments, such as in the fields of biochemistry and medicine. In biochemistry, it has been used in studies of enzyme-catalyzed reactions and as a model for iron-sulfur clusters. In medicine, it has been used in studies of cell signaling, drug delivery, and drug metabolism.
Propriétés
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.2ClH.Fe/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2;;;/h7-11,14-19H,5-6,12-13H2,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOWAVIENAAXJA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)